N-cyclohexyl-1-methyl-2-oxo-1-[(pentafluorophenyl)carbonyl]-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
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Overview
Description
N-CYCLOHEXYL-1-METHYL-2-OXO-1-(PENTAFLUOROBENZOYL)-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a pentafluorobenzoyl group, and a dihydrocyclopropa[c]chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-1-METHYL-2-OXO-1-(PENTAFLUOROBENZOYL)-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-1-METHYL-2-OXO-1-(PENTAFLUOROBENZOYL)-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-CYCLOHEXYL-1-METHYL-2-OXO-1-(PENTAFLUOROBENZOYL)-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-1-METHYL-2-OXO-1-(PENTAFLUOROBENZOYL)-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydrocyclopropa[c]chromene derivatives and compounds with similar functional groups, such as:
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds share structural similarities and have comparable chemical properties.
N-CYCLOHEXYL-2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO(OXO)AC)AMINO)BENZAMIDE: This compound has a similar cyclohexyl group and benzamide structure.
Uniqueness
N-CYCLOHEXYL-1-METHYL-2-OXO-1-(PENTAFLUOROBENZOYL)-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is unique due to its combination of a pentafluorobenzoyl group and a dihydrocyclopropa[c]chromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H20F5NO4 |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-methyl-2-oxo-1-(2,3,4,5,6-pentafluorobenzoyl)-7bH-cyclopropa[c]chromene-1a-carboxamide |
InChI |
InChI=1S/C25H20F5NO4/c1-24(21(32)14-15(26)17(28)19(30)18(29)16(14)27)20-12-9-5-6-10-13(12)35-23(34)25(20,24)22(33)31-11-7-3-2-4-8-11/h5-6,9-11,20H,2-4,7-8H2,1H3,(H,31,33) |
InChI Key |
PMWHDROTHZCXNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4CCCCC4)C(=O)C5=C(C(=C(C(=C5F)F)F)F)F |
Origin of Product |
United States |
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